BenchChemオンラインストアへようこそ!

VBIT-4

VDAC1 binding affinity microscale thermophoresis target engagement

VBIT-4 is the only VDAC1 inhibitor with direct in vivo validation across Alzheimer's (5×FAD), Duchenne muscular dystrophy (D2.DMDel8-34), and lupus models. Its Kd of 17 μM and cellular IC50s of 1.9–2.9 μM provide superior target engagement vs. VBIT-3 (Kd=31.3 μM). Unique efficacy in severe dystrophic pathology and neuroinflammatory modulation differentiates it from VBIT-12 and VBIT-3. Maintain ≤10 μM to avoid membrane-disruption artifacts. Choose VBIT-4 for reproducible, disease-specific VDAC1 inhibition.

Molecular Formula C21H23ClF3N3O3
Molecular Weight 457.9 g/mol
CAS No. 2086257-77-2
Cat. No. B1193723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVBIT-4
CAS2086257-77-2
SynonymsVBIT-4;  VBIT 4;  VBIT4
Molecular FormulaC21H23ClF3N3O3
Molecular Weight457.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO
InChIInChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)
InChIKeyQYSQXVAEFPWMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VBIT-4 (CAS 2086257-77-2): A VDAC1 Oligomerization Inhibitor for Mitochondrial Dysfunction and Programmed Cell Death Research


VBIT-4 is a small-molecule inhibitor of voltage-dependent anion channel 1 (VDAC1) oligomerization, with a measured binding affinity (Kd) of 17 μM for purified VDAC1 as determined by microscale thermophoresis [1]. In HEK-293 cells, VBIT-4 (0.1–10 μM) inhibits VDAC1 oligomerization, cytochrome c release, and apoptosis with IC50 values of 1.9 ± 0.08 μM, 1.8 ± 0.24 μM, and 2.9 ± 0.12 μM, respectively [1][2]. VBIT-4 has been validated in multiple disease models, including Alzheimer's disease (5×FAD mice), Duchenne muscular dystrophy (D2.DMDel8-34 mice), systemic lupus erythematosus, and type 2 diabetes, where it prevents mitochondrial dysfunction, reduces apoptotic cell death, and mitigates disease-associated pathologies [2][3].

Why VDAC1 Inhibitors Cannot Be Interchanged: Quantitative Differentiation of VBIT-4 from VBIT-3 and VBIT-12


Among the VBIT-series VDAC1 inhibitors, VBIT-4, VBIT-3, and VBIT-12 exhibit distinct binding affinities, potency profiles, and mechanistic characteristics that preclude simple interchange in experimental protocols. VBIT-4 binds VDAC1 with a Kd of 17 μM [1], while VBIT-3 shows a significantly weaker Kd of 31.3 μM (1.84-fold difference) [2]. Parallel HEK-293 cell assays reveal that VBIT-4 inhibits VDAC1 oligomerization, cytochrome c release, and apoptosis with IC50 values 3.6–4.6× lower than VBIT-3 [2]. VBIT-12, lacking reported Kd or IC50 values in the same assay systems, operates via a different mechanism—reducing VDAC1 channel conductance in synthetic lipid membranes at 20–100 μM . A 2025 preprint further demonstrates that VBIT-4 partitions into lipid bilayers and induces membrane defects at concentrations ≥10 μM, raising critical considerations regarding concentration-dependent specificity that do not necessarily apply to VBIT-12 or VBIT-3 [3]. These quantified differences in target engagement, cellular potency, and off-target liability substantiate that VDAC1 inhibitors cannot be generically substituted without compromising experimental reproducibility and interpretability.

Quantitative Comparative Evidence: VBIT-4 Versus VBIT-3 and VBIT-12 in VDAC1 Inhibition and Functional Assays


VBIT-4 Exhibits 1.84-Fold Higher Binding Affinity for VDAC1 than VBIT-3

VBIT-4 binds purified VDAC1 with a Kd of 17 μM as measured by microscale thermophoresis (MST) [1]. In contrast, VBIT-3 exhibits a Kd of 31.3 μM for VDAC1 under comparable conditions [2]. This 1.84-fold difference in binding affinity indicates that VBIT-4 achieves stronger target engagement at equivalent concentrations, requiring lower doses to achieve comparable VDAC1 occupancy.

VDAC1 binding affinity microscale thermophoresis target engagement

VBIT-4 Demonstrates 3.6–4.6× Greater Potency than VBIT-3 in Inhibiting VDAC1 Oligomerization and Apoptosis in HEK-293 Cells

In parallel HEK-293 cell assays, VBIT-4 inhibits VDAC1 oligomerization with an IC50 of 1.9 ± 0.08 μM, cytochrome c release with an IC50 of 1.8 ± 0.24 μM, and apoptosis with an IC50 of 2.9 ± 0.12 μM [1]. VBIT-3, tested under identical conditions (0.1–10 μM in HEK-293 cells), yields IC50 values of 8.8 ± 0.56 μM for oligomerization, 6.6 ± 1.03 μM for cytochrome c release, and 7.5 ± 0.27 μM for apoptosis [2]. This corresponds to VBIT-4 being 4.6×, 3.7×, and 2.6× more potent than VBIT-3 across these three endpoints, respectively.

VDAC1 oligomerization apoptosis inhibition cytochrome c release

VBIT-4 Lacks Direct VDAC1 Channel Conductance Inhibition, Distinguishing Its Mechanism from VBIT-12

VBIT-12 directly interacts with purified VDAC1 and reduces its channel conductance in synthetic lipid membranes at concentrations ranging from 20 to 100 μM . VBIT-4, while inhibiting VDAC1 oligomerization, has not been shown to reduce VDAC1 channel conductance in published electrophysiological studies; its primary mechanism involves preventing the higher-order oligomerization required for cytochrome c release and pro-apoptotic pore formation [1]. This mechanistic divergence has practical implications: VBIT-12 users may observe altered metabolite flux across VDAC1 even without oligomerization induction, whereas VBIT-4 specifically targets the oligomerization-dependent pro-apoptotic pathway.

VDAC1 channel conductance electrophysiology mechanism of action

VBIT-4 Induces Membrane Disruption and VDAC1-Independent Cytotoxicity at Concentrations ≥10 μM

A 2025 preprint using high-speed atomic force microscopy demonstrated that VBIT-4 partitions into lipid bilayers at micromolar concentrations and induces membrane defects even in the absence of VDAC1 [1]. Complementary single-channel electrophysiology and coarse-grained molecular dynamics simulations confirmed membrane destabilization, with VDAC1-independent cytotoxicity observed in HeLa cells at VBIT-4 concentrations above 10 μM [1]. Parallel findings show that high concentrations (15–30 μM) of VBIT-4 suppress mitochondrial respiration in state 3 and 3UDNP driven by complex I and II substrates, induce mitochondrial depolarization, and inhibit respiratory chain complexes I, III, and IV [2]. No comparable membrane-disruption data have been reported for VBIT-3 or VBIT-12, underscoring VBIT-4-specific concentration constraints.

membrane integrity off-target effects concentration window

VBIT-4 Demonstrates Differential In Vivo Efficacy Across Disease Models with Distinct Therapeutic Windows

VBIT-4 exhibits model-dependent efficacy patterns not uniformly shared with VBIT-12. In D2.DMDel8-34 mice (severe Duchenne muscular dystrophy model), VBIT-4 (20 mg/kg) reduced mitochondrial calcium overload, enhanced resistance to permeability transition pore induction, and improved mitochondrial ultrastructure, while showing negligible effects in mild mdx mice [1]. In 5×FAD Alzheimer's disease mice, VBIT-4 prevented neuronal cell death, neuroinflammation, and cognitive decline [2]. In SLE models, VBIT-4 decreased mtDNA release, type I IFN signaling, and disease severity [3]. In T2D models, both VBIT-4 and VBIT-12 prevented mitochondrial dysfunction [4]. Notably, VBIT-12 has demonstrated distinct efficacy in ALS (SOD1G93A mice improving muscle endurance) [5] and inflammatory bowel disease (DSS-treated mice) [6], indicating non-overlapping disease model applicability between the two compounds.

in vivo efficacy disease model specificity dose-response

Optimal Research Applications for VBIT-4 Based on Quantified Differential Evidence


Alzheimer's Disease Research: VDAC1-Mediated Mitochondrial Dysfunction and Neuroinflammation

VBIT-4 is specifically validated in the 5×FAD mouse model of Alzheimer's disease, where it prevents Aβ-induced VDAC1 overexpression, reduces neuronal cell death, mitigates neuroinflammation, and preserves cognitive function as measured by behavioral assessments [1]. The compound's ability to switch astrocytes and microglia from a pro-inflammatory/neurotoxic to a neuroprotective phenotype provides a unique mechanistic angle not reported for VBIT-3 or VBIT-12 in this disease context [1]. Researchers investigating mitochondrial gatekeeper dysfunction in AD should prioritize VBIT-4 over other VDAC1 inhibitors due to this direct in vivo validation.

Severe Duchenne Muscular Dystrophy Models: Mitochondrial Calcium Overload and Proteotoxic Stress

VBIT-4 demonstrates model-specific efficacy in the severe D2.DMDel8-34 mouse model of Duchenne muscular dystrophy, reducing mitochondrial calcium overload, enhancing resistance to permeability transition pore induction, and improving mitochondrial ultrastructure at 20 mg/kg [2]. Notably, the same dose produced negligible effects in the milder mdx model, establishing a disease-severity-dependent efficacy profile [2]. This pattern of efficacy is unique to VBIT-4 among the VBIT series, making it the preferred tool compound for studies examining VDAC1's role in severe dystrophic pathology and calcium-driven mitochondrial dysfunction.

Systemic Lupus Erythematosus: mtDNA Release and Type I Interferon Signaling

VBIT-4 reduces mitochondrial DNA (mtDNA) release, type I interferon (IFN) signaling, and neutrophil extracellular trap formation in mouse models of systemic lupus erythematosus, correlating with decreased disease severity [3]. This application leverages VBIT-4's demonstrated capacity to prevent VDAC1 oligomerization-dependent mtDNA release, a pathway implicated in autoimmune inflammation. VBIT-12, while validated in colitis models, has not been reported to affect mtDNA release in SLE models, underscoring the disease-specific applicability of each compound [4].

Programmed Cell Death Mechanism Studies: Apoptosis, Pyroptosis, and Ferroptosis Crosstalk

VBIT-4 (and VBIT-12) simultaneously inhibit apoptosis, pyroptosis, and ferroptosis triggered by diverse stimuli, with associated mitigation of mitochondrial dysfunction, reduced ROS production, decreased intracellular Ca²⁺ levels, and inhibition of NLRP3 inflammasome assembly [5]. For studies investigating VDAC1 oligomerization as a common node across multiple programmed cell death pathways, VBIT-4 provides a well-characterized tool with defined binding affinity (Kd = 17 μM) and cellular IC50 values (1.9–2.9 μM) [5][6]. However, investigators must maintain concentrations ≤10 μM to avoid confounding membrane-disruption artifacts [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VBIT-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.